![molecular formula C7H10N4O2 B1404699 7-ethyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione CAS No. 1610377-10-0](/img/structure/B1404699.png)
7-ethyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione
概要
説明
This compound belongs to the 1,2,4-triazolo[4,3-a]pyrazine-dione family, characterized by a fused bicyclic core with a triazole ring annulated to a dihydropyrazine-dione moiety. The ethyl substituent at the 7-position distinguishes it from other derivatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with diketones or ketoesters, followed by cyclization to form the triazolopyrazine core. For instance, the reaction of hydrazine hydrate with ethyl acetoacetate under reflux conditions can yield the desired triazolopyrazine compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and yields. For example, using dry toluene as a solvent and conducting the reaction under microwave irradiation at 140°C can significantly improve the efficiency of the synthesis .
化学反応の分析
Types of Reactions
7-ethyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives with altered functional groups.
科学的研究の応用
Antitumor Activity
Research indicates that derivatives of 7-ethyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione exhibit promising antitumor properties. For instance:
- In vitro studies demonstrated that certain derivatives possess cytotoxic effects against various cancer cell lines such as MDA-MB-231 and MCF-7. The best-performing compounds showed IC50 values of approximately 17.83 µM and 19.73 µM against these cell lines .
Kinase Inhibition
The compound also shows potential as a kinase inhibitor. It has been identified as a selective inhibitor of c-Met kinases which are implicated in several cancers. A derivative was noted for its low nanomolar potency (0.005 µM) and favorable pharmacokinetic properties in preclinical models .
Applications in Medicinal Chemistry
The applications of this compound extend to its use as a scaffold for developing new therapeutic agents:
- Cancer Treatment : Its derivatives are being explored for their effectiveness against various forms of cancer.
- Antimicrobial Agents : Some studies have indicated that related triazole compounds possess antimicrobial properties which could be beneficial in treating infections.
Material Science Applications
Beyond medicinal uses, this compound has potential applications in material science:
- Polymer Chemistry : The unique structure of triazolo-pyrazines allows them to be integrated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
Case Study 1: Antitumor Efficacy
A study conducted on a series of triazolo-pyrazine derivatives highlighted their efficacy against breast cancer cell lines. The research utilized MTT assays to assess cell viability post-treatment with varying concentrations of the synthesized compounds . The results indicated a significant reduction in cell viability correlating with increased compound concentration.
Case Study 2: Kinase Inhibition
Another investigation focused on the ability of triazolo-pyrazines to inhibit c-Met kinases. The study provided detailed kinetic analysis showing that specific modifications at the 2 and 6 positions of the pyrazine ring enhanced inhibitory activity significantly .
作用機序
The mechanism of action of 7-ethyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis . The compound binds to the active sites of these enzymes, blocking their activity and thereby exerting its biological effects.
類似化合物との比較
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues differ in substituents at positions 2, 3, 6, and 7, which influence physicochemical properties and biological activity:
Key Observations :
- Substituent Bulk and Lipophilicity : Bulky groups (e.g., 4-iodophenyl in ) enhance receptor binding but may reduce solubility. The ethyl group in the target compound balances moderate lipophilicity and metabolic stability.
Physicochemical Properties
- Purity and Stability : Commercial derivatives (e.g., ) emphasize ≥95% purity, while impurities in related compounds () highlight the need for controlled synthesis/storage.
- Thermal Properties : Melting points for analogues range widely (e.g., 252–254°C for ), but data for the ethyl derivative are lacking.
生物活性
7-Ethyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione is a compound belonging to the class of triazolo-pyrazines, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and other pharmacological properties based on recent research findings.
Chemical Structure
The compound can be represented as follows:
It features a triazole ring fused with a pyrazine moiety and is characterized by the presence of a dione functional group.
Antibacterial Activity
Recent studies have demonstrated that triazolo[4,3-a]pyrazine derivatives exhibit significant antibacterial properties. For instance:
- Synthesis and Evaluation : A study synthesized various triazolo-pyrazine derivatives and evaluated their antibacterial activity against Staphylococcus aureus and Escherichia coli. Among these, certain derivatives showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .
- Structure-Activity Relationship (SAR) : The SAR analysis indicated that compounds with specific substituents at the R1 and R2 positions on the pyrazine ring enhanced antibacterial efficacy. For instance, long alkyl chains were more effective than aromatic groups in promoting cell permeability and antibacterial action .
Anticancer Activity
The anticancer potential of this compound has also been explored:
- In Vitro Studies : Compounds derived from this scaffold were tested against various cancer cell lines. Notably, one derivative exhibited IC50 values of 0.98 µM against A549 (lung cancer) cells and showed significant inhibition of cell growth through apoptosis pathways involving the upregulation of pro-apoptotic factors like Bax and downregulation of anti-apoptotic factors like Bcl-2 .
- Mechanism of Action : The mechanism involves the activation of caspase pathways leading to mitochondrial apoptosis. This suggests that modifications to the triazolo-pyrazine structure can enhance its anticancer properties by targeting specific cellular pathways involved in tumorigenesis .
Case Study 1: Antibacterial Efficacy
A recent study synthesized a series of triazolo-pyrazine derivatives and tested them for antibacterial activity. The results indicated that compound 2e had MICs of 32 µg/mL against S. aureus and 16 µg/mL against E. coli, demonstrating its potential as a lead compound for further development in antibacterial therapy .
Case Study 2: Anticancer Activity
Another investigation focused on the antiproliferative effects of a derivative on colon cancer cell lines (HCT-116 and HT-29). The compound induced apoptosis through mitochondrial pathways and showed promising results with an estimated IC50 range between 6.587 to 11.10 µM for HT-29 cells .
Data Table: Biological Activities Summary
Q & A
Q. Basic: What are the standard synthetic routes for 7-ethyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione?
The compound is typically synthesized via cyclization of ethyl 1,2,4-triazole-3-carboxylate derivatives with anhydrous ammonium acetate under sealed-tube conditions at 140–150°C. The reaction is monitored by TLC, and the crude product is purified via recrystallization using ethanol and diethyl ether . For example, substituting ethyl groups at the 7-position involves alkylation of intermediate hydrazinopyrazinones with ethyl halides or via reductive amination .
Q. Advanced: How can reaction conditions be optimized to improve yield and purity in triazolopyrazine synthesis?
Optimization involves:
- Catalyst selection : Palladium on carbon (Pd/C) for nitro group reduction to amines (e.g., hydrogenation at 40 psi for 24 hours) .
- Activation reagents : Carbonyldiimidazole (CDI) in anhydrous DMFA to promote cyclization of hydrazinopyrazinones with carboxylic acids, achieving yields >70% .
- Temperature control : Refluxing at 100°C for 24 hours ensures complete cyclization while minimizing side reactions .
- Purification : Recrystallization with acetic acid or DMFA/i-propanol mixtures removes unreacted starting materials .
Q. Basic: What analytical methods are recommended for quantifying purity?
- Potentiometric titration : Dissolve 0.250 g in acetic anhydride and titrate with 0.1 M perchloric acid to determine active substance content (99.0–101.0% purity) .
- HPLC : Detect impurities (e.g., oxidation byproducts or semiproducts like Impurity A and B) with a detection limit of 0.5% total impurities .
- 1H NMR : Confirm structural integrity via characteristic pyrazinone fragment signals (δ 7.15–7.59 ppm for H-5 and H-6 protons) .
Q. Advanced: How to address discrepancies in purity measurements?
- Uncertainty analysis : Calculate total uncertainty (e.g., ±0.22% for titration) by combining sample mass, titrant volume, and molar concentration errors .
- Impurity profiling : Use HPLC to identify decomposition products (e.g., oxidation at the 3-thioxo group) and adjust storage conditions (e.g., inert atmosphere, low humidity) .
- Drying protocols : Normalize mass loss during drying to ≤0.5% by using vacuum desiccators with P₂O₅ .
Q. Basic: What are common biological targets for triazolopyrazine derivatives?
- P2X7 receptors : Antagonists like (±)-7-[2-chloro-3-(trifluoromethyl)benzyl] derivatives show IC₅₀ values <50 nM in neuropathic pain models .
- c-Met kinase : Derivatives with 4-oxo-pyridazinone moieties inhibit cancer cell lines (A549, MCF-7) at IC₅₀ <1 µM .
- Anticonvulsant activity : 3-Benzyl-8-amino derivatives exhibit ED₅₀ values of 3 mg/kg in maximal electroshock seizure models .
Q. Advanced: How to design triazolopyrazine derivatives for CNS targets?
- Lipophilicity optimization : Introduce trifluoromethyl or chlorobenzyl groups to enhance blood-brain barrier permeability (e.g., Compound 25 achieves 80% rat brain receptor occupancy at 10 mg/kg) .
- Chiral resolution : Use SFC on CHIRALCEL OD-H columns to isolate enantiomers with improved pharmacokinetic profiles (e.g., [α] = −44° for (6S)-isomers) .
- Metabolic stability : Replace labile esters with ethers (e.g., methoxyethyl groups) to reduce hepatic clearance .
Q. Basic: How do substituents at positions 3 and 7 influence activity?
- Position 3 : Electron-withdrawing groups (e.g., CF₃) enhance kinase inhibition (c-Met IC₅₀ <10 nM) , while aryl groups improve adenosine receptor binding .
- Position 7 : Ethyl or fluorobenzyl groups increase metabolic stability and receptor subtype selectivity (A2A vs. A1) . Substitution patterns also affect anticonvulsant potency (e.g., 2-fluorobenzyl ED₅₀ = 3 mg/kg) .
Q. Advanced: Methodological considerations for scaling up synthesis?
- Reaction scaling : Maintain a 1:4 molar ratio of triazole carboxylate to ammonium acetate to prevent side reactions .
- Purification scalability : Replace recrystallization with flash chromatography for >10 g batches (e.g., silica gel, CH₂Cl₂/MeOH gradients) .
- Process safety : Monitor exothermic cyclization steps using jacketed reactors with temperature control .
Q. Basic: Recommended storage conditions to prevent decomposition?
Store under inert gas (N₂ or Ar) at −20°C in amber vials. Avoid exposure to light or humidity, which can oxidize the 3-thioxo group to dione impurities . For long-term stability, lyophilize and seal in vacuum-sealed packs .
Q. Advanced: Resolving contradictions in SAR data across studies?
- Standardized assays : Replicate binding studies using consistent cell lines (e.g., HEK293 for P2X7) and ATP concentrations (1 mM for kinase assays) .
- Computational modeling : Perform DFT calculations to correlate substituent electronic effects (Hammett σ values) with receptor binding .
- Meta-analysis : Compare logP and pKa values across studies to identify outliers in bioavailability or target engagement .
特性
IUPAC Name |
7-ethyl-5,6-dihydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2/c1-2-10-3-4-11-5(6(10)12)8-9-7(11)13/h2-4H2,1H3,(H,9,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNMMPIITALVCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN2C(=NNC2=O)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。